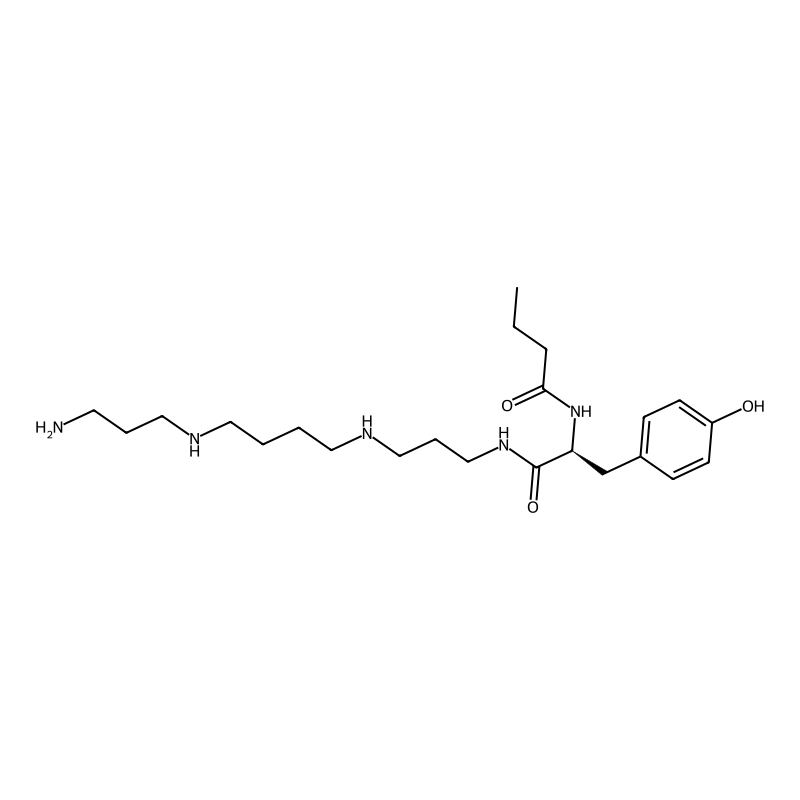Philanthotoxin 343

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Philanthotoxin 343 is a polyamine toxin derived from the venom of certain wasps and spiders, specifically from the species Philanthus triangulum. This compound is characterized by its unique structure, which includes a central tyrosine residue linked to a butyryl chain and a thermospermine moiety. Its molecular architecture results in a bulky hydrophobic head group and a positively charged tail at physiological pH, contributing to its biological activity and selectivity towards various ion channels and receptors .
- Use of Argon Atmosphere: To prevent oxidation during reactions.
- Thin-Layer Chromatography: Employed for monitoring reaction progress and product purification .
Basic Steps- Formation of the Butyryl Chain: This is achieved through acylation reactions.
- Linking Tyrosine Residue: The coupling of tyrosine to the polyamine backbone is crucial for maintaining biological activity.
- Purification: Final products are purified using chromatographic techniques.
Philanthotoxin 343 exhibits significant neuroprotective properties. In studies involving rat models, it has been shown to attenuate retinal and optic nerve injuries caused by excitotoxicity induced by N-methyl-D-aspartate. Pre-treatment with Philanthotoxin 343 resulted in preserved retinal ganglion cell morphology and function, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Mechanism of Action- Neuroprotection: By blocking excitatory neurotransmitter pathways, Philanthotoxin 343 mitigates neuronal damage during excitotoxic events.
- Selectivity: The compound demonstrates subtype selectivity, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
Philanthotoxin 343 has potential applications in various fields:
- Neuroscience Research: As a tool for studying ion channel dynamics and receptor pharmacology.
- Therapeutics: Potential use in treating neurodegenerative diseases by protecting against excitotoxicity.
- Pest Control: Due to its paralytic effects on insects via nicotinic acetylcholine receptor inhibition .
Extensive studies have been conducted to understand the interaction profile of Philanthotoxin 343 with various receptors:
- Nicotinic Acetylcholine Receptors: Strong subtype selectivity was observed, particularly against α3β4 receptors.
- Ionotropic Glutamate Receptors: The compound has been shown to inhibit multiple subtypes effectively, indicating its versatility as a pharmacological agent .
Philanthotoxin 343 shares structural and functional similarities with other compounds in the philanthotoxin family and related polyamine toxins. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Selectivity Profile |
|---|---|---|---|
| Philanthotoxin 433 | Similar backbone | Blocks nicotinic acetylcholine receptors | Less selective than PhTX-343 |
| Philanthotoxin 12 | Similar backbone | Inhibits excitatory ligand-gated channels | More selective for muscle-type nAChRs |
| δ-Philanthotoxin | Similar polyamine structure | Blocks excitatory postsynaptic potentials | Specific to locust muscle |
Uniqueness of Philanthotoxin 343
Philanthotoxin 343 is unique due to its specific action as an open-channel blocker with high selectivity towards certain nicotinic acetylcholine receptor subtypes, making it a valuable compound for both research and therapeutic applications . Its ability to protect against excitotoxicity further distinguishes it from other similar compounds.
PhTX-343 (C₂₃H₄₁N₅O₃; molecular weight: 435.6 g/mol) features a unique structure comprising a tyrosine-derived aromatic head group, a butyryl chain, and a thermospermine polyamine tail. The absence of disulfide bonds distinguishes it from other neurotoxins, such as scorpion or sea anemone toxins, which rely on rigid structural motifs for receptor interaction. Its synthetic design preserves the natural toxin's hydrophobic head and hydrophilic tail, enabling selective binding to cation channels.
Structural Flexibility and Challenges
The molecule's flexibility complicates 3D conformational analysis, as evidenced by PubChem's exclusion of 3D structural data due to excessive conformational freedom. This flexibility likely contributes to its ability to interact with diverse receptor subtypes, though it poses challenges for crystallographic studies.
Synthetic Analogues
Modifications to the polyamine moiety and aromatic head have yielded analogues with enhanced selectivity. For example:







